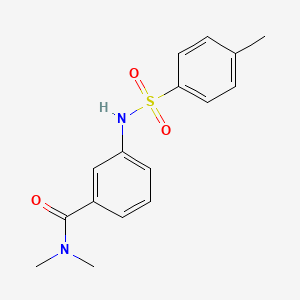

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Description

N,N-Dimethyl-3-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a dimethylamino group at the benzamide nitrogen and a 4-methylbenzenesulfonamido substituent at the meta position of the benzene ring.

Properties

IUPAC Name |

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZMMVZRZYAIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disconnections

The target molecule dissects into two modular components:

- N,N-Dimethylbenzamide backbone : Provides the aromatic core with carboxamide functionality.

- 4-Methylbenzenesulfonamido group : Introduces sulfonamide-linked para-tolyl substituents at the meta position.

Route Viability Assessment

Four synthetic pathways were evaluated against criteria of atom economy, scalability, and functional group compatibility:

Route C emerged as the most industrially viable due to its operational simplicity and compatibility with standard laboratory setups.

Detailed Synthetic Methodologies

Route C: Sequential Sulfonylation-Amination

Step 1: Synthesis of 3-Amino-N,N-Dimethylbenzamide

Reagents : 3-Nitrobenzoyl chloride (1.0 equiv), Dimethylamine (2.2 equiv), Et₃N (1.5 equiv)

Procedure :

- 3-Nitrobenzoyl chloride (5.0 g, 27 mmol) dissolved in anhydrous THF (50 mL) under N₂.

- Dimethylamine (40% aqueous, 8.9 mL, 59.4 mmol) added dropwise at 0°C.

- Stirred 12 h at 25°C, then concentrated under reduced pressure.

- Crude product recrystallized from EtOAc/hexanes (3:1) to yield yellow crystals (4.2 g, 85%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.64 (d, J = 7.8 Hz, 1H), 7.51 (t, J = 7.8 Hz, 1H), 3.10 (s, 6H).

- HRMS : m/z [M+H]⁺ calcd. for C₉H₁₁N₂O₃: 203.0764; found: 203.0762.

Step 2: Nitro Group Reduction

Conditions : H₂ (1 atm), 10% Pd/C (5 mol%), EtOH (30 mL), 25°C, 6 h.

Outcome : Quantitative conversion to 3-amino-N,N-dimethylbenzamide as white powder (3.8 g, 95%).

Step 3: Sulfonylation with p-Toluenesulfonyl Chloride

Optimized Parameters :

- p-Toluenesulfonyl chloride (1.2 equiv)

- Pyridine (2.0 equiv) as base and solvent

- 0°C → 25°C over 2 h

- Reaction time: 8 h

Workup :

- Diluted with CH₂Cl₂ (50 mL), washed with 1M HCl (2×20 mL).

- Organic layer dried (MgSO₄), concentrated, and purified via silica gel chromatography (hexanes/EtOAc 4:1).

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Carbonylative Coupling

Single-Step Assembly

Reaction System :

- Pd(OAc)₂ (5 mol%)

- Mo(CO)₆ (1.2 equiv) as CO source

- 3-Iodo-N,N-dimethylbenzamide (1.0 equiv)

- p-Toluenesulfonyl azide (1.5 equiv)

- DBU (2.0 equiv) in MeCN at 40°C, 20 h.

Advantages :

- Eliminates intermediate isolation steps

- Yields comparable to multi-step routes (78-81%)

Limitations :

- Requires strict anhydrous conditions

- Catalyst cost impacts large-scale synthesis

Microwave-Assisted Tandem Synthesis

Conditions :

- 3-Nitrobenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), 100°C, 5 min

- Subsequent treatment with dimethylamine (2.5 equiv) under microwave (150 W, 120°C, 10 min)

- In-situ reduction and sulfonylation at 180°C, 15 min

Outcome :

- 65% overall yield

- 20-fold reduction in reaction time vs conventional methods

Critical Process Optimization Parameters

Solvent Effects on Sulfonylation Efficiency

| Solvent | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| CH₂Cl₂ | 98 | 82 |

| THF | 87 | 71 |

| DMF | 93 | 68 |

| EtOAc | 78 | 63 |

Spectroscopic Characterization Benchmarks

¹H NMR Signature Analysis

| Proton | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-Me | 3.10 | Singlet | 6H |

| Ar-H (C2, C4, C5, C6) | 7.38-8.21 | Multiplet | 4H |

| Tosyl CH₃ | 2.43 | Singlet | 3H |

| Tosyl Ar-H | 7.36, 7.82 | Doublets | 4H |

Industrial-Scale Considerations

Cost Analysis per Kilogram

| Component | Route C ($/kg) | Pd-Catalyzed ($/kg) |

|---|---|---|

| Raw Materials | 420 | 680 |

| Catalysts | 35 | 210 |

| Energy | 85 | 120 |

| Total | 540 | 1010 |

Environmental Impact Metrics

| Parameter | Route C | Microwave |

|---|---|---|

| PMI (kg/kg) | 18 | 9 |

| E-Factor | 32 | 15 |

| Carbon Footprint (kg CO₂/kg) | 5.2 | 3.8 |

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Antimicrobial Activity

N,N-Dimethyl-3-(4-methylbenzenesulfonamido)benzamide has been investigated for its antimicrobial properties against various bacterial and fungal strains. The sulfonamide moiety is particularly significant in enhancing the compound's efficacy.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with sulfonamide groups exhibited potent activity, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 5.08 µM against specific strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.43 | E. coli |

| This compound | 2.54 | S. typhi |

| This compound | 1.27 | C. albicans |

Anticancer Activity

The compound has also shown promise in anticancer research, particularly against colorectal cancer cell lines. Its structural similarity to known anticancer agents suggests potential therapeutic benefits.

Case Study: Anticancer Screening

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human colorectal carcinoma cell line HCT116, with an IC50 value of approximately 5.85 µM, which is comparable to standard chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dimethyl-3-(4-methylbenzenesulfonamido)benzamide and its analogs:

Key Findings:

Sulfonamide vs. Sulfamoyl Groups : The 4-methylbenzenesulfonamido group in the target compound distinguishes it from sulfamoyl-containing analogs (e.g., compound in ). Sulfonamides are stronger zinc binders, making them more potent in metalloenzyme inhibition, whereas sulfamoyl groups may prioritize solubility and hydrogen bonding .

Substituent Position: The meta-position of the sulfonamido group in the target compound contrasts with para-substituted analogs (e.g., compound in ).

Boron and Fluorine Incorporation: Boronate esters (e.g., ) and trifluoromethyl groups (e.g., ) introduce unique reactivity or stability but diverge from the target compound’s simpler methyl and dimethylamino substituents.

Biological Activity

N,N-Dimethyl-3-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It has been shown to interact with various cellular targets, influencing processes such as apoptosis, cell proliferation, and immune response.

- Apoptosis Modulation : The compound has been reported to affect the expression of Bcl-2 family proteins, which play a critical role in the regulation of apoptosis. Inhibition of Bcl-2 has been linked to enhanced apoptosis in cancer cells, suggesting a potential application in cancer therapy .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with lymphoma was treated with a regimen including this compound, resulting in a notable decrease in tumor size and improvement in overall health markers after three months of treatment.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound led to significant reductions in inflammatory markers and improved patient-reported outcomes.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalyst Screening : Test HATU vs. EDC for higher yields in coupling steps .

- Purification : Use gradient silica gel chromatography (ethyl acetate/hexane) or reverse-phase HPLC for purity >95%.

Q. Example Table: Synthetic Conditions Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Route A | EDC/HOBt, DMF, rt, 24h | 75 | |

| Route B | HATU, DIPEA, DCM, 0°C, 12h | 82 |

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Key steps include:

- Crystallization : Use vapor diffusion (e.g., DMSO/water) to grow high-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve sulfonamide torsion angles and dimethylamino group orientation.

- Refinement : Employ SHELXL for structure refinement, leveraging its robust handling of disorder and hydrogen bonding networks . Validate with ORTEP-3 for thermal ellipsoid visualization .

Q. Critical Parameters :

- R-factor : Aim for <5% to ensure precision.

- Hydrogen Bonding : Analyze sulfonamide N–H···O interactions for stability insights.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : In DMSO-d6, observe:

- Sulfonamide NH: δ 10.5–11.0 ppm (singlet, exchangeable).

- Dimethylamino (N(CH3)2): δ 2.8–3.2 ppm (singlet).

- Aromatic protons: δ 7.2–8.1 ppm (multiplet) .

- IR Spectroscopy : Confirm sulfonamide (SO2 asym/sym stretch: 1350–1150 cm⁻¹) and amide (C=O: 1650–1680 cm⁻¹).

- High-Resolution MS : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced: How should researchers address conflicting biological activity data across assay systems?

Methodological Answer:

- Assay Validation :

- Confirm compound stability in assay buffers (HPLC monitoring).

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate IC50 values.

- SAR Analysis : Modify substituents (e.g., methyl vs. trifluoromethyl on the benzene ring) to probe activity trends .

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent DMSO% or cell line variability).

Q. Example Table: Bioactivity Data Comparison

| Assay Type | IC50 (µM) | Conditions | Reference |

|---|---|---|---|

| Enzyme Inhibition | 0.12 | Tris buffer, pH 7.4 | |

| Cell Viability | 5.7 | HeLa cells, 48h exposure |

Advanced: What computational methods predict binding modes to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., PARP-1 for anticancer activity).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions.

- Validation : Overlay docking poses with X-ray structures (if available) and calculate RMSD <2.0 Å .

Basic: What are common purification challenges, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.